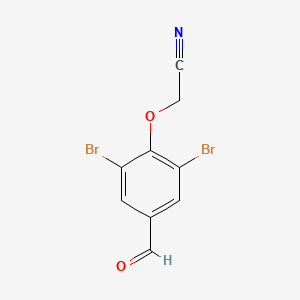

(2,6-Dibromo-4-formylphenoxy)acetonitrile

説明

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

特性

分子式 |

C9H5Br2NO2 |

|---|---|

分子量 |

318.95 g/mol |

IUPAC名 |

2-(2,6-dibromo-4-formylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |

InChIキー |

YYEKYDIOOMWFLN-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(2,6-ジブロモ-4-ホルミルフェノキシ)アセトニトリルの合成は、通常、4-ホルミルフェノキシアセトニトリルの臭素化を伴います。この反応は、フェノキシ環の2位と6位で選択的な臭素化を保証するために、制御された条件下で行われます。 この合成で使用される一般的な試薬には、アセトニトリルまたはジクロロメタンなどの適切な溶媒の存在下での臭素またはN-ブロモスクシンイミド(NBS)が含まれます .

工業生産方法

(2,6-ジブロモ-4-ホルミルフェノキシ)アセトニトリルの工業生産には、一貫した品質と収量を確保するために、自動化反応器を使用する大規模な臭素化プロセスが含まれる場合があります。 反応条件は、副生成物を最小限に抑え、臭素化プロセスの効率を最大化するために最適化されています .

化学反応の分析

科学研究への応用

(2,6-ジブロモ-4-ホルミルフェノキシ)アセトニトリルは、科学研究でいくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 抗菌および抗癌活性を含む潜在的な治療特性について調査されています。

産業: 特殊化学品や材料の製造に使用されています.

科学的研究の応用

(2,6-Dibromo-4-formylphenoxy)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

(2,6-ジブロモ-4-メトキシフェニル)アセトニトリル: ホルミル基の代わりにメトキシ基を持つ類似の構造。

(2,4-ジブロモフェノキシ)アセトニトリル: ホルミル基がなく、臭素原子が異なる位置にあります。

(4-メトキシフェノキシ)アセトニトリル: メトキシ基を含み、臭素原子はありません.

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

| Property | This compound | 2,6-Dichloro-4-formylphenoxyacetonitrile | 4-Formylphenoxyacetonitrile | 2,6-Diiodo-4-formylphenoxyacetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.95 | 248.62 | 175.17 | 431.94 |

| Melting Point (°C) | 142–144 | 128–130 | 98–100 | 155–157 |

| Solubility in DMSO (mg/mL) | 12.5 | 22.3 | 45.6 | 5.8 |

| Crystallographic Density (g/cm³) | 2.01 | 1.78 | 1.45 | 2.34 |

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

- Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .

- Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

生物活性

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

- Molecular Formula : C10H7Br2NO2

- Molecular Weight : 292.98 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Formyl group (-CHO)

- Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

- Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.

- Chemical Intermediate : Utilized in synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。